molecular formula C13H7ClFNO4 B6391660 5-(4-Carboxy-3-fluorophenyl)-2-chloroisonicotinic acid CAS No. 1258622-32-0

5-(4-Carboxy-3-fluorophenyl)-2-chloroisonicotinic acid

Cat. No.: B6391660
CAS No.: 1258622-32-0
M. Wt: 295.65 g/mol
InChI Key: FNJABWGUCLHSOQ-UHFFFAOYSA-N
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Description

5-(4-Carboxy-3-fluorophenyl)-2-chloroisonicotinic acid is a chemical compound that belongs to the class of isonicotinic acids This compound is characterized by the presence of a carboxylic acid group, a fluorine atom, and a chlorine atom attached to a nicotinic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Carboxy-3-fluorophenyl)-2-chloroisonicotinic acid typically involves multi-step organic reactions. One common method includes the halogenation of isonicotinic acid derivatives followed by the introduction of the carboxylic acid and fluorine groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Carboxy-3-fluorophenyl)-2-chloroisonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can result in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Carboxy-3-fluorophenyl)-2-chloroisonicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Carboxy-3-fluorophenyl)-2-chloroisonicotinic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins or enzymes, while the fluorine and chlorine atoms can participate in halogen bonding or other non-covalent interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid
  • 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid

Uniqueness

5-(4-Carboxy-3-fluorophenyl)-2-chloroisonicotinic acid is unique due to the presence of both a chlorine and a fluorine atom on the nicotinic acid backbone. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds that may only have one halogen substituent.

Properties

IUPAC Name

5-(4-carboxy-3-fluorophenyl)-2-chloropyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFNO4/c14-11-4-8(13(19)20)9(5-16-11)6-1-2-7(12(17)18)10(15)3-6/h1-5H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJABWGUCLHSOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CN=C(C=C2C(=O)O)Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30687888
Record name 5-(4-Carboxy-3-fluorophenyl)-2-chloropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258622-32-0
Record name 5-(4-Carboxy-3-fluorophenyl)-2-chloropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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